![molecular formula C14H19N B1201687 Phenylmorphan CAS No. 91190-14-6](/img/structure/B1201687.png)
Phenylmorphan
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Description
Phenylmorphan, also known as this compound, is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
Phenylmorphan exhibits significant activity at various opioid receptors, particularly the mu-opioid receptor (MOR). Research has indicated that certain derivatives of this compound can function as potent partial agonists at MOR, offering an alternative to traditional opioids like morphine.
- Potency and Efficacy : One notable derivative, C9-hydroxythis compound, has been reported to be approximately 500 times more potent than morphine in rodent antinociceptive assays . This high potency suggests that this compound derivatives could be effective alternatives for managing severe pain with potentially reduced side effects.
- G-Protein Bias : Some this compound derivatives display biased agonism towards G-protein signaling pathways while avoiding β-arrestin recruitment. This characteristic is essential as it may lead to fewer side effects typically associated with traditional opioid therapies, such as respiratory depression and addiction .
Synthesis of Derivatives
The structural modifications of this compound have been a focal point in research aimed at enhancing its pharmacological profile. Various studies have synthesized and evaluated numerous derivatives:
- C9 Substituted Derivatives : Researchers have synthesized C9-hydroxymethyl-, hydroxyethyl-, and hydroxypropyl-substituted phenylmorphans. These compounds were designed to explore the three-dimensional space around the C9 substituent, leading to the discovery of several potent MOR partial agonists .
- Enantiomeric Studies : The synthesis of enantiopure compounds has revealed significant differences in activity between enantiomers. For instance, studies have shown that the (+)-enantiomer of this compound is approximately seven times more potent than its (-)-counterpart in receptor binding assays .
Case Studies
Several case studies highlight the applications and implications of this compound in clinical settings:
- Pain Management : In a study assessing the analgesic properties of C9-hydroxythis compound, researchers found that it provided significant pain relief in rodent models without the typical side effects associated with conventional opioids . This finding supports further exploration into its therapeutic potential for chronic pain conditions.
- Opioid Dependence : Another area of investigation involves using this compound derivatives as potential treatments for opioid dependence. Their unique receptor profiles may help mitigate withdrawal symptoms while providing analgesic benefits .
- Pharmacokinetics : A detailed pharmacokinetic analysis of various this compound derivatives has been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for determining the viability of these compounds in clinical applications .
Properties
CAS No. |
91190-14-6 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-phenyl-2-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-13(7-3-1)15-10-9-12-5-4-8-14(15)11-12/h1-3,6-7,12,14H,4-5,8-11H2 |
InChI Key |
WPXXCGICRJARNW-UHFFFAOYSA-N |
SMILES |
C1CC2CCN(C(C1)C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCN(C(C1)C2)C3=CC=CC=C3 |
Synonyms |
phenylmorphan phenylmorphan, (-)-isome |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.